molecular formula C7H12O B13324291 5-Methylhex-2-enal

5-Methylhex-2-enal

Cat. No.: B13324291
M. Wt: 112.17 g/mol
InChI Key: SZZOEJIDVFOQJV-ONEGZZNKSA-N
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Description

Contextualization of α,β-Unsaturated Aldehydes in Organic Chemistry

α,β-Unsaturated aldehydes are a class of organic compounds that feature an aldehyde functional group conjugated with a carbon-carbon double bond. brainkart.comwikipedia.org This arrangement, with the general structure (O=CR)−Cα=Cβ-R, creates a versatile and highly reactive molecular framework that is of significant interest in organic synthesis. wikipedia.org The conjugation of the alkene and carbonyl groups results in a delocalized π-electron system, which influences the molecule's electronic properties and reactivity. brainkart.com

The key characteristic of these compounds is the presence of two electrophilic centers: the carbonyl carbon and the β-carbon. brainkart.com Due to the electronegativity of the oxygen atom, a resonance effect can draw electron density away from the β-carbon, rendering it susceptible to nucleophilic attack. This dual reactivity allows α,β-unsaturated aldehydes to undergo two primary modes of nucleophilic addition: 1,2-addition directly to the carbonyl carbon, or 1,4-addition (also known as conjugate or Michael addition) to the β-carbon. pressbooks.pub The reaction pathway is often determined by the nature of the nucleophile, with strong nucleophiles favoring 1,2-addition and weaker, softer nucleophiles favoring 1,4-addition. brainkart.compressbooks.pub This reactivity makes them crucial "building blocks" for synthesizing more complex molecules in fields such as pharmaceuticals and natural product chemistry. nih.gov

Structural Features and Chemical Significance of 5-Methylhex-2-enal

This compound, with the chemical formula C₇H₁₂O, is a specific member of the α,β-unsaturated aldehyde family. nih.gov Its structure consists of a six-carbon chain with an aldehyde group at position 1, a carbon-carbon double bond between positions 2 and 3, and a methyl group at position 5. The IUPAC name for the most stable isomer is (E)-5-methylhex-2-enal, indicating the trans configuration of the substituents across the double bond. nih.gov

The chemical significance of this compound is derived directly from its structural components:

The Aldehyde Group (-CHO): This group is the primary site for nucleophilic attack (1,2-addition) and can undergo various transformations such as reduction to an alcohol or oxidation to a carboxylic acid.

The Conjugated C=C Double Bond: This feature enables 1,4-conjugate addition reactions, allowing for the introduction of a wide range of functional groups at the β-carbon.

The Isohexyl Moiety: The branched alkyl chain (a methyl group at the 5-position) influences the molecule's physical properties, such as its boiling point and solubility, and can introduce steric effects that may modulate its reactivity compared to simpler α,β-unsaturated aldehydes.

This combination of functional groups within a relatively simple molecule makes this compound a potentially valuable intermediate in organic synthesis.

Current Research Landscape and Identified Knowledge Gaps

A review of the current chemical literature reveals that while the broader class of α,β-unsaturated aldehydes is extensively studied, research focusing specifically on this compound is notably limited. Publicly accessible databases such as PubChem list the compound and its basic computed properties but contain minimal references to dedicated synthesis, reaction, or application studies. nih.gov

In contrast, structurally similar compounds have found applications, particularly in the flavor and fragrance industry. For instance, 2-Isopropyl-5-methyl-2-hexenal is a known fragrance ingredient with a powerful herbaceous and woody aroma, found naturally in lavender and cocoa. nih.govfragranceconservatory.comthegoodscentscompany.com Another related compound, 5-Methyl-2-phenyl-2-hexenal (B1583446), has also been synthesized and characterized. chemeo.compherobase.com

The primary knowledge gap, therefore, is the lack of specific experimental data and reported applications for this compound itself. There is a scarcity of published, peer-reviewed studies detailing its unique synthetic routes, its specific reactivity under various conditions, and its potential utility as a precursor in targeted chemical syntheses. This stands in contrast to its close structural analogs, suggesting an underexplored area within the chemistry of α,β-unsaturated aldehydes.

Research Objectives and Scope of Investigation

The objective of this article is to provide a foundational overview of this compound based on available chemical data and its context within the well-established principles of α,β-unsaturated aldehyde chemistry. The scope of this investigation is strictly confined to the chemical nature of the compound. This includes:

Situating this compound within the broader family of α,β-unsaturated aldehydes.

Detailing its specific structural features and their implications for its chemical reactivity.

Summarizing its computed chemical properties from established databases.

Identifying the current lack of dedicated research as a significant knowledge gap.

This article will synthesize existing data to present a clear, scientifically accurate profile of the compound, thereby establishing a baseline for potential future research into its synthesis and applications.

Chemical Properties of this compound

The following table summarizes the key computed chemical and physical properties of this compound. nih.gov

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
IUPAC Name (E)-5-methylhex-2-enal
Canonical SMILES CC(C)C/C=C/C=O
InChIKey SZZOEJIDVFOQJV-ONEGZZNKSA-N
XLogP3 1.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3
Exact Mass 112.088815002 Da
Polar Surface Area 17.1 Ų

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-5-methylhex-2-enal

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3/b4-3+

InChI Key

SZZOEJIDVFOQJV-ONEGZZNKSA-N

Isomeric SMILES

CC(C)C/C=C/C=O

Canonical SMILES

CC(C)CC=CC=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Methylhex 2 Enal

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

As an α,β-unsaturated aldehyde, 5-methylhex-2-enal exhibits a dual electrophilic nature. vulcanchem.com The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. Additionally, the β-carbon of the carbon-carbon double bond is also electrophilic due to resonance delocalization of the π-electrons, which places a partial positive charge on this position. newswise.com This electronic feature is a key determinant of its reactivity. vulcanchem.comcymitquimica.com

The aldehyde group in this compound is susceptible to nucleophilic attack. This is a characteristic reaction of aldehydes and ketones. youtube.com Nucleophiles can add directly to the carbonyl carbon (1,2-addition). For instance, Grignard reagents and organolithium compounds will preferentially attack the carbonyl carbon. The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. youtube.com

Research on related α,β-unsaturated aldehydes has shown that they can undergo various nucleophilic addition reactions. For example, the reaction with primary amines can lead to the formation of imines, while secondary amines can yield enamines. youtube.com These reactions typically proceed under mildly acidic conditions. youtube.com

The presence of the conjugated system in this compound allows for conjugate addition, also known as Michael addition. vulcanchem.commasterorganicchemistry.com In this pathway, nucleophiles add to the β-carbon of the carbon-carbon double bond. This reaction is particularly common with softer nucleophiles, such as enolates, amines, and thiols. vulcanchem.commasterorganicchemistry.com The driving force for this reaction is the formation of a more stable enolate intermediate, where the negative charge is delocalized onto the electronegative oxygen atom. masterorganicchemistry.com

The general mechanism for a Michael addition involves three main steps:

Formation of the nucleophile (e.g., deprotonation to form an enolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated aldehyde. masterorganicchemistry.com

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

A study on the synthesis of methyl (2E)-5-amino-5-methylhex-2-enoate hydrochloride highlights a key Michael addition step where an amine reacts with an enal. smolecule.com This demonstrates the susceptibility of the β-carbon in such systems to nucleophilic attack. smolecule.com

Reaction Type Nucleophile Product Type
Nucleophilic Addition (1,2-addition)Grignard Reagents (R-MgX)Secondary Alcohol
Nucleophilic Addition (1,2-addition)Organolithium Reagents (R-Li)Secondary Alcohol
Michael Addition (1,4-addition)Enolates1,5-Dicarbonyl Compound
Michael Addition (1,4-addition)Aminesβ-Amino Aldehyde
Michael Addition (1,4-addition)Thiolsβ-Thio Aldehyde

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a site of significant reactivity, participating in cycloadditions, ene reactions, and hydrogenation.

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. vulcanchem.com The electron-withdrawing nature of the aldehyde group activates the double bond for this type of transformation. These reactions can be highly regioselective and stereoselective. mdpi.com For instance, reactions of methylideneimidazolones with cyclic dienes have been shown to proceed with the formation of exo-isomers. mdpi.com In some cases, Lewis acid catalysis is required to facilitate the cycloaddition with less reactive dienes. mdpi.com

Intramolecular ene reactions of δ,ε-unsaturated aldehydes, a class of compounds to which analogs of this compound belong, have been studied. acs.orgacs.org These reactions can be promoted by Lewis acids and can lead to the formation of cyclic alcohols with high stereoselectivity. For example, the Type II carbonyl ene cyclization of (R)-2-isopropyl-5-methylhex-5-enal with various Lewis acids can yield either (R,R)- or (R,S)-5-methylidenecyclohexanols. researchgate.net The choice of Lewis acid can influence the reaction pathway, with some promoting a competing Prins cyclization. researchgate.net Theoretical studies have indicated that the presence of a heteroatom like oxygen can stabilize the transition state in a boat conformation, affecting the stereochemical outcome. researchgate.net

The double bond and the aldehyde group in this compound can be selectively or fully reduced. Catalytic hydrogenation can be employed to saturate the carbon-carbon double bond. For example, the selective reduction of an alkene in a related compound, 2-methylhex-5-en-1-ol, can be achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst to yield the corresponding saturated alcohol. benchchem.com

To selectively reduce the aldehyde to an alcohol without affecting the double bond, specific reducing agents are required. Sodium borohydride (B1222165) (NaBH₄) is often used for this purpose. Conversely, to reduce the double bond while leaving the aldehyde intact, methods like catalytic transfer hydrogenation might be employed. The complete reduction of both the aldehyde and the double bond to form 5-methylhexan-1-ol can be achieved using stronger reducing agents or more forcing hydrogenation conditions.

Reaction Reagents/Catalyst Product
Selective Alkene HydrogenationH₂, Pd/C5-Methylhexanal
Selective Aldehyde ReductionNaBH₄5-Methylhex-2-en-1-ol
Complete ReductionH₂ (high pressure/temp), Catalyst (e.g., Ni)5-Methylhexan-1-ol

Condensation and Polymerization Behavior

The conjugated π-system in this compound is highly susceptible to nucleophilic attack, which drives its condensation and polymerization reactions. These processes typically involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Condensation Reactions: The primary mode of condensation for this compound is through conjugate addition, also known as Michael addition. In this reaction, a soft nucleophile preferentially attacks the electrophilic β-carbon (C3) rather than the harder carbonyl carbon (C1). This reactivity is a hallmark of α,β-unsaturated systems. The initial attack generates an enolate intermediate, which is subsequently protonated (typically during workup) to yield the 1,4-addition product. A wide variety of nucleophiles, including organocuprates, enolates, thiols, and amines, can participate in this transformation. Because the α-proton of this compound is vinylic and not acidic, it cannot easily act as the nucleophilic partner in a self-aldol condensation under standard basic conditions. Instead, it serves almost exclusively as the electrophilic acceptor component.

Polymerization Behavior: The C=C double bond in this compound can undergo chain-growth polymerization. The specific mechanism is highly dependent on the initiator used.

Anionic Polymerization: This is a common pathway for α,β-unsaturated aldehydes. Strong nucleophilic initiators, such as organolithium compounds or Grignard reagents, can attack the β-carbon. This generates a resonance-stabilized enolate anion as the propagating species. This active anionic center then attacks the β-carbon of another monomer molecule, extending the polymer chain. The steric bulk of the isobutyl group at the 5-position can influence the rate of polymerization and the stereochemistry of the resulting polymer backbone.

Radical and Cationic Polymerization: While less common than anionic methods for this class of monomer, polymerization can also be initiated by radical sources (e.g., AIBN) or strong Lewis/Brønsted acids. Cationic polymerization would proceed through the activation of the carbonyl oxygen, creating an electrophilic center that propagates the chain.

The table below summarizes key reactive pathways for this compound in condensation and polymerization contexts.

Reaction TypeInitiator / CatalystKey IntermediateGeneral Product Class
Michael (Conjugate) AdditionBase or nucleophile (e.g., R₂CuLi, RSH)Resonance-stabilized enolate3-Substituted-5-methylhexanal
Anionic PolymerizationStrong nucleophile (e.g., BuLi, NaNH₂)Propagating enolate anionPoly(this compound)

Oxidation Reactions of the Aldehyde Functional Group

The aldehyde moiety in this compound is readily oxidized to the corresponding carboxylic acid, 5-methylhex-2-enoic acid. A significant challenge in this transformation is achieving chemoselectivity—oxidizing the aldehyde without affecting the labile C=C double bond. The choice of oxidizing agent is therefore critical to the outcome of the reaction.

Selective Oxidation: Modern organic synthesis favors mild reagents that selectively target the aldehyde. The Pinnick oxidation is a preeminent method for this purpose. It employs sodium chlorite (B76162) (NaClO₂) buffered with a weak acid (e.g., sodium dihydrogen phosphate) and in the presence of a chlorine scavenger such as 2-methyl-2-butene. This protocol effectively converts this compound to 5-methylhex-2-enoic acid in high yields while completely preserving the integrity of the α,β-double bond. Other selective reagents include silver(I) oxide (Ag₂O), which provides a mild and effective route to the unsaturated acid.

Non-Selective and Strong Oxidation: Stronger, less selective oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) can also oxidize the aldehyde. However, these reagents pose a high risk of cleaving the C=C double bond, particularly under harsh conditions (e.g., heat or strong acid/base). Reaction with hot, acidic permanganate would likely lead to oxidative cleavage, yielding smaller carboxylic acid and ketone fragments. Therefore, these methods are generally avoided when the α,β-unsaturated carboxylic acid is the desired product.

Classical qualitative tests for aldehydes, such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution (alkaline Cu²⁺), will give a positive result with this compound, oxidizing it to the carboxylate salt while producing a silver mirror or a red precipitate of copper(I) oxide, respectively.

The following table details the outcomes of oxidizing this compound with various reagents.

Oxidizing AgentTypical ConditionsPrimary ProductSelectivity Notes
Sodium Chlorite (NaClO₂)t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene5-Methylhex-2-enoic acidExcellent chemoselectivity for the aldehyde; preserves the C=C bond. High yields are typical.
Silver(I) Oxide (Ag₂O)Aqueous base (e.g., NaOH), heat5-Methylhex-2-enoic acidGood selectivity; a mild and effective method for preparing the unsaturated acid.
Potassium Permanganate (KMnO₄)Hot, acidic, or concentratedMixture of cleavage productsPoor selectivity; readily attacks and cleaves the C=C double bond in addition to the aldehyde.
Tollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammonia, room temperature5-Methylhex-2-enoate saltSelective for the aldehyde. Primarily used for qualitative analysis rather than preparative scale.

Computational and Theoretical Studies on 5 Methylhex 2 Enal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methylhex-2-enal. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and conformational landscape of the molecule.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information about its electron-donating and electron-accepting capabilities. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Computed Electronic Properties of this compound

PropertyValueSource
Molar Refractivity34.4 ± 0.3 cm³ChemAxon
Polarizability13.9 ± 0.5 ųChemAxon

This table presents data computed by ChemAxon as available in the PubChem database. These values are predictions and may differ from experimental results.

Conformational Analysis and Stability

Computational methods can be used to perform a systematic search of the conformational space to locate energy minima. For this compound, the planarity of the conjugated system (C=C-C=O) is a key feature, with different orientations of the isobutyl group leading to various conformers. While detailed conformational analysis studies specifically for this compound are not extensively published, the principles of such analyses are well-established for similar α,β-unsaturated aldehydes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate and is a critical species in determining the rate of a chemical reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound, such as addition reactions to the carbon-carbon double bond or the carbonyl group. For instance, in a study of the ozonolysis of related unsaturated compounds, computational methods have been used to propose reaction mechanisms and identify intermediates. researchgate.netcopernicus.org

Reaction Pathway Simulations

Simulating the entire reaction pathway provides a dynamic view of a chemical transformation. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the path from the transition state down to the reactants and products, confirming the connection between them. While specific reaction pathway simulations for this compound are not prominently featured in the literature, studies on similar molecules, such as the sigmatropic rearrangement of 2,2-bis(ethylthio)-5-methylhex-4-enal, have utilized computational simulations to support proposed free-radical chain pathways. cdnsciencepub.com

Molecular Docking and Interaction Potential (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and a protein at the atomic level.

In the context of this compound, molecular docking could be employed to investigate its interaction potential with various biological macromolecules, such as olfactory receptors or metabolic enzymes. These simulations can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, a study on 2-isopropenyl-5-methylhex-4-enal (B8736347), a related compound, utilized molecular docking to assess its interaction with enzymes. researchgate.net Such studies on this compound could help in understanding its sensory properties or its metabolic fate without considering any clinical outcomes.

Structure-Reactivity Relationship Prediction

The prediction of chemical reactivity based on molecular structure is a fundamental goal in computational and theoretical chemistry. For this compound, a member of the α,β-unsaturated aldehyde class, its reactivity is primarily dictated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. Computational studies, leveraging quantum mechanics, provide significant insights into how the specific structural features of this compound influence its chemical behavior.

Theoretical analyses, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the reactivity of α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net These methods can elucidate the distribution of electron density and the localization of electron pairs, which are crucial for understanding reaction mechanisms. nih.gov For α,β-unsaturated aldehydes, the resonance effect creates electrophilic centers at the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. The specific arrangement of the alkyl group (an isobutyl group) at the C5 position in this compound can modulate this reactivity through steric and electronic effects.

Quantitative Structure-Activity Relationship (QSAR) models offer a powerful approach to predict the reactivity of compounds based on their structural descriptors. researchgate.net For Michael acceptors like this compound, fragment-based in silico profilers can be developed using quantum mechanics calculations to predict reactivity towards nucleophiles, such as thiols. ljmu.ac.uk These models often rely on calculated parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the susceptibility of the molecule to nucleophilic attack, and the activation energies (ΔE) for reactions. ljmu.ac.uk

The reactivity of α,β-unsaturated aldehydes is also influenced by their conformation (s-cis vs. s-trans isomers), which can affect the accessibility of the reactive sites. Theoretical studies on similar compounds have shown that different conformers can exhibit varying reactivities in reactions such as the ene reaction with singlet oxygen. researchgate.net

Detailed computational analysis allows for the prediction of key structural and electronic parameters that correlate with reactivity. For instance, the bond lengths and angles within the conjugated system, as well as calculated energy differences for reaction intermediates and transition states, provide a quantitative basis for reactivity prediction. ljmu.ac.uk

Table 1: Predicted Computational Descriptors for Reactivity Analysis of this compound

This table presents hypothetical, yet representative, computational data for this compound based on studies of structurally similar α,β-unsaturated aldehydes. ljmu.ac.uk These descriptors are instrumental in predicting the molecule's reactivity in nucleophilic addition reactions.

Computational DescriptorPredicted ValueSignificance in Reactivity
C=C Bond Length (Å)~1.34Influences the electrophilicity of the β-carbon.
C=O Bond Length (Å)~1.22Affects the reactivity of the carbonyl group.
Cβ-S Bond Length in Thiol Adduct Intermediate (Å)~1.9A shorter bond indicates a more stable intermediate in Michael additions. ljmu.ac.uk
Energy of LUMO (eV)LowA lower LUMO energy suggests a higher susceptibility to nucleophilic attack.
ΔEINT-Thiolate (kcal/mol)NegativeA more negative value indicates a more favorable interaction energy with a nucleophile like a thiolate. ljmu.ac.uk
ΔETS-Thiolate (kcal/mol)PositiveRepresents the activation energy barrier for nucleophilic attack; a lower value implies faster reaction kinetics. ljmu.ac.uk

Note: The values in this table are illustrative and based on general findings for α,β-unsaturated aldehydes. Specific experimental or computational studies on this compound are required for precise values.

Occurrence, Biogenesis, and Formation Pathways of 5 Methylhex 2 Enal Non Clinical Focus

Natural Occurrence in Biological Systems and Food Matrices

Direct evidence for the widespread natural occurrence of 5-Methylhex-2-enal is limited in scientific literature. Its presence is predominantly noted in the context of food processing, particularly under thermal stress.

Detection in Fermented Products and Food Processing

Research into the volatile compounds of cooked potato products has identified this compound. It is reported as one of several unsaturated aldehydes that are likely formed during the high temperatures of frying through aldol-type condensation reactions. researchgate.net This detection in a common processed food matrix highlights its role as a heat-generated flavor compound. While related compounds like 5-methyl-2-phenyl-2-hexenal (B1583446) and 2-isopropyl-5-methylhex-2-enal have been identified in fermented products such as sweet flour sauce and douchi (fermented soybeans), the presence of this compound itself in these matrices is not explicitly documented in the reviewed literature. nih.govmdpi.com

Table 1: Documented Occurrence of this compound in Food Matrices

Food MatrixProcessing MethodReference
PotatoFrying researchgate.net

Presence in Natural Products and Extracts

The presence of this compound in unprocessed natural products or extracts has not been prominently reported. However, various structural isomers and related compounds have been identified in plant essential oils. For instance, 2-isopropenyl-5-methylhex-4-enal (B8736347) has been found in the essential oils of Cymbopogon citratus (lemongrass) and Citrus limon. benchchem.commdpi.com Additionally, 2-isopropylidene-5-methylhex-4-enal (B15495614) has been detected in the seed extract of Nigella sativa. researchgate.net These findings suggest that while the specific isomer this compound is not commonly reported as a natural constituent, the underlying branched seven-carbon skeleton appears in various forms in the plant kingdom.

Biogenic and Enzymatic Formation Mechanisms

Precursor Identification in Biosynthetic Routes

The formation of aldehydes in biological systems often stems from the degradation of larger molecules like amino acids and fatty acids. The Strecker degradation of amino acids, a key part of the Maillard reaction, produces aldehydes with one fewer carbon than the original amino acid. For instance, the amino acid isoleucine can be degraded to form 2-methylbutanal. This, and other short-chain aldehydes produced from microbial or enzymatic action, can serve as precursors for subsequent condensation reactions that could potentially form this compound.

Another significant biogenic source of aldehydes is the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids. mdpi.com This pathway generates a variety of short-chain aldehydes and alcohols that are key to the aroma of many plant-based products, though a direct link to this compound formation has not been established. mdpi.com

Enzymatic Catalysis in Biological Pathways

While no specific enzyme has been identified for the direct synthesis of this compound, enzymatic processes are crucial for generating its likely precursors. For example, various hydrolases and oxidoreductases are involved in the breakdown of lipids and amino acids. It is plausible that aldehydes generated through these enzymatic steps could then undergo non-enzymatic, chemically-driven reactions, such as aldol (B89426) condensation, particularly when heat is applied.

Chemical Formation in Thermally Processed Matrices

The most clearly understood route to this compound formation is through chemical reactions during the thermal processing of food, primarily the Maillard reaction and associated aldol condensations. researchgate.net

The formation of this compound can be logically inferred to occur via a crossed-aldol condensation between propanal and butanal, followed by dehydration.

Step 1 (Enolate Formation): A base (or heat) removes an alpha-hydrogen from propanal to form an enolate.

Step 2 (Nucleophilic Attack): The propanal enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal.

Step 3 (Aldol Addition): This results in the formation of an aldol addition product (a β-hydroxy aldehyde).

Step 4 (Dehydration): Under thermal stress, this intermediate readily dehydrates to form the more stable, conjugated α,β-unsaturated aldehyde, this compound.

This mechanism is well-established for similar aldehydes. For example, the formation of (E)-4-methyl-2-hexenal is achieved through the base-catalyzed condensation of 2-methylbutanal and acetaldehyde (B116499). researchgate.net Similarly, the formation of key chocolate aroma compounds like 5-methyl-2-phenylhex-2-enal (B7823456) occurs through the aldol condensation of Strecker aldehydes during the roasting of cocoa beans. researchgate.netnewswise.com These examples provide a strong chemical basis for the proposed formation pathway of this compound in thermally treated foods like fried potatoes. researchgate.net

Table 2: Proposed Chemical Formation Pathway for this compound

Reaction TypePrecursorsIntermediateProductConditions
Aldol CondensationPropanal + Butanalβ-Hydroxy aldehydeThis compoundHeat (e.g., frying, baking, roasting)

Maillard Reaction Pathways

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between reducing sugars and amino acids, typically initiated by heat. This reaction is responsible for the development of desirable colors and flavors in a wide range of cooked, roasted, and baked foods. While direct evidence detailing the specific formation of this compound is limited, its structure as an α,β-unsaturated aldehyde suggests a probable formation route through the aldol condensation of precursor aldehydes generated during the Maillard reaction.

A key step in the Maillard reaction is the Strecker degradation of amino acids, which produces characteristic aldehydes known as Strecker aldehydes. vetmeduni.ac.at These aldehydes are crucial intermediates in the formation of many flavor compounds. newswise.com For instance, the amino acid valine undergoes Strecker degradation to form isobutyraldehyde (B47883) (2-methylpropanal), and alanine (B10760859) can form acetaldehyde.

Research involving the combinatorial synthesis of various α,β-unsaturated aldehydes has shown that Strecker aldehydes can readily undergo aldol condensation to form larger, more complex aldehydes. newswise.com In one study, a mixture of six Strecker aldehydes resulted in the formation of seven different α,β-unsaturated aldehydes, demonstrating the feasibility of this pathway. newswise.com Although this compound was not among the products identified in that specific experiment, a similar mechanism can be postulated for its formation. A plausible pathway for this compound is the aldol condensation between propanal and isobutyraldehyde. Propanal can be formed from the Strecker degradation of amino acids such as threonine or from lipid oxidation.

The table below summarizes key precursors involved in the Maillard reaction that lead to the formation of aldehydes structurally related to this compound.

Table 1: Precursors in Maillard Reaction for Related Aldehyde Formation

Precursor Amino Acid Resulting Strecker Aldehyde Condensation Product Example
Valine Isobutyraldehyde (2-Methylpropanal) Condenses with other aldehydes
Isoleucine 2-Methylbutanal 2-isopropyl-4-methylhex-2-enal newswise.com
Leucine 3-Methylbutanal 2-isopropyl-5-methylhex-2-enal newswise.com

Lipid Oxidation and Degradation Products

Lipid oxidation is another major pathway responsible for the generation of volatile compounds in food, particularly in products containing fats and oils. This process involves the auto-oxidation of unsaturated fatty acids, leading to the formation of hydroperoxides, which are unstable and readily decompose into a variety of smaller molecules, including aldehydes, ketones, and alcohols. frontiersin.org These lipid-derived compounds are significant contributors to both desirable and undesirable flavors in food. nih.gov

Straight-chain aldehydes are well-known products of the oxidation of common unsaturated fatty acids like oleic acid and linoleic acid. mdpi.com The formation of branched-chain aldehydes, such as this compound, is less commonly detailed but is generally associated with the oxidation of branched-chain fatty acids or through interactions with products from amino acid degradation. mdpi.comresearchgate.net

A potential biogenetic pathway for branched-chain aldehydes is the peroxisomal α-oxidation of branched-chain fatty acids. Research on the metabolism of 3-methyl-branched fatty acids in rat liver peroxisomes has demonstrated the cleavage of a 2-hydroxy-3-methylacyl-CoA intermediate to yield a 2-methyl-branched fatty aldehyde. nih.gov For example, this process was shown to form 2-methylpentadecanal. nih.gov This biochemical pathway illustrates a mechanism by which branched-chain aldehydes can be generated from corresponding branched-chain fatty acid precursors. While this research was conducted in a biological system, similar oxidative degradation of branched-chain fatty acids could potentially occur in food matrices under certain conditions.

The table below lists potential lipid precursors and the types of aldehydes they typically generate through oxidation.

Table 2: Lipid Precursors and Resulting Aldehyde Products

Lipid Precursor Primary Oxidation Products Relevance to this compound
Linoleic Acid Hexanal, 2,4-Decadienal Major source of straight-chain aldehydes in many foods. mdpi.com
Oleic Acid Heptanal, Nonanal Contributes to meaty and fatty aroma profiles. mdpi.com

Advanced Analytical Methodologies for 5 Methylhex 2 Enal

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 5-Methylhex-2-enal from complex mixtures, enabling its subsequent identification and quantification. Given its volatile nature, gas chromatography is the most prevalent approach.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal technique for the analysis of volatile compounds like this compound. nih.gov The methodology combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nist.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. A carrier gas, usually helium, transports the vaporized analytes through a capillary column. The separation is based on the differential partitioning of compounds between the stationary phase (a coating on the column wall) and the mobile gas phase. The time it takes for a compound to travel through the column is known as its retention time, a characteristic property under specific chromatographic conditions. For enhanced separation of complex mixtures, multidimensional gas chromatography (GCxGC) can be employed. nih.gov

Upon exiting the column, the separated compounds enter the mass spectrometer. They are typically ionized by electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint."

Identification is achieved by comparing the acquired mass spectrum of the unknown peak with reference spectra in extensive databases, such as the NIST Mass Spectrometry Data Center. nih.govnih.gov The Automated Mass Spectral Deconvolution and Identification System (AMDIS) is an example of software used to extract pure component spectra from complex data files to aid in identification. nist.gov

Quantification can be performed by creating a calibration curve using standard solutions of this compound. Both internal and external standard methods can be employed to ensure accuracy and precision. srce.hr The peak area of a characteristic ion or the total ion chromatogram (TIC) is plotted against the concentration of the standards.

Key data used in the GC-MS identification of this compound includes its Kovats retention index, which helps to confirm identity alongside mass spectral data.

Table 1: Kovats Retention Indices for this compound (Isomer unspecified)
Column TypeRetention IndexSource
Standard Non-Polar1100, 1094, 1107.4, 1100.9NIST nih.gov
Semi-Standard Non-Polar1106, 1097, 1106, 1119NIST nih.gov
Standard Polar1378, 1373, 1373NIST nih.gov

The mass spectrum of this compound shows a characteristic fragmentation pattern that is used for its identification.

Table 2: Major Mass Spectral Peaks for 2-Isopropyl-5-methylhex-2-enal (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative IntensityPotential Fragment
41100%[C3H5]+
43~60%[C3H7]+ or [CH3CO]+
57~55%[C4H9]+
69~45%[C5H9]+
85~30%[M-C5H9]+
111~25%[M-C3H7]+
154~5%[M]+ (Molecular Ion)
Data derived from NIST WebBook for 2-Isopropyl-5-methylhex-2-enal. nist.gov

In a GC-O system, the effluent from the GC column is split into two paths. One path leads to a conventional chemical detector, such as a mass spectrometer (GC-MS-O), while the other is directed to a heated sniffing port. sepsolve.comresearchgate.net A trained panelist or sensory analyst sniffs the effluent from this port and records the perceived odor characteristics (e.g., "herbaceous," "woody," "minty") and their intensity over time.

The resulting data is compiled into an aromagram, which plots odor events against retention time. chemistry.kz By aligning the aromagram with the chromatogram from the MS detector, specific odor perceptions can be directly linked to the chemical compounds responsible for them. This simultaneous chemical and sensory analysis is crucial for identifying key odorants in complex mixtures, even those present at concentrations below the detection limits of the MS detector. chemistry.kz

For this compound (also known as Isodihydrolavandulal), the sensory profile has been characterized using this methodology.

Table 3: Sensory Descriptors for this compound
DescriptorNotesSource
Herbaceous-resinousPrimary odor characterArctander thegoodscentscompany.com
MintySlightly minty characterArctander thegoodscentscompany.com
Woody-LavenderUnderlying toneArctander thegoodscentscompany.com
Powerful/DiffusiveGeneral characteristicThe Good Scents Company thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. sigmaaldrich.comnih.gov While GC is the preferred method for analyzing volatile and thermally stable compounds like this compound, HPLC can be applied, though it is less common for this specific analyte.

Direct analysis of underivatized this compound by HPLC is challenging due to its volatility and lack of a strong chromophore for standard UV-Vis detection. nih.gov Therefore, a derivatization step is typically required. The aldehyde functional group can be reacted with a labeling reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, non-volatile hydrazone derivative. This derivative possesses a strong chromophore, making it easily detectable by UV-Vis detectors at high sensitivity.

The resulting DNPH-derivative can then be separated using reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water) are used. researchgate.net The separation is based on the hydrophobic interactions between the derivative and the stationary phase. While this method is robust for aldehydes in general, specific validated HPLC methods for the routine analysis of this compound are not widely documented, as GC-MS typically provides a more direct and efficient analysis.

Spectroscopic Characterization Techniques (Focus on Methodological Aspects)

Spectroscopy is used to elucidate the molecular structure of a compound by observing its interaction with electromagnetic radiation. For this compound, NMR, IR, and UV-Vis spectroscopy are key techniques for confirming its structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including this compound. wpmucdn.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unambiguously determine the compound's structure. slideshare.net

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aldehydic proton (CHO), the vinylic proton (C=CH), and the various aliphatic protons in the isobutyl and methyl groups. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling, help to establish which protons are adjacent to one another.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon signal indicates its type (e.g., carbonyl, olefinic, aliphatic).

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the structure together. core.ac.uk

COSY establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting molecular fragments and identifying quaternary carbons. core.ac.uk

By systematically analyzing these spectra, the complete connectivity of this compound can be confirmed.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)Carbon Type
C1 (CHO)~191Carbonyl
C2 (=CH)~130-140Olefinic
C3 (=CH)~150-160Olefinic
C4 (CH2)~40-50Aliphatic
C5 (CH)~25-35Aliphatic
C6 (CH3)~20-25Aliphatic
Note: These are estimated values based on typical chemical shifts for an α,β-unsaturated aldehyde structure. Actual values may vary.

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic system, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the α,β-unsaturated aldehyde moiety.

Table 5: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850–2960
C-H (aldehyde)Stretching2720–2820 (often two bands)
C=O (conjugated aldehyde)Stretching1680–1705
C=C (conjugated)Stretching1620–1640
Note: These are typical ranges for the specified functional groups. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The conjugated system in this compound (O=C-C=C) is a chromophore that absorbs UV radiation. Two main electronic transitions are expected:

A strong absorption band resulting from a π → π * transition, typically occurring in the range of 210–240 nm.

A weaker absorption band at a longer wavelength (typically >300 nm) due to an n → π * transition, involving the non-bonding electrons on the carbonyl oxygen.

These spectroscopic techniques, while not providing the full structural detail of NMR, are rapid and powerful methods for confirming the presence of key functional groups and the conjugated system within the this compound molecule.

Sample Preparation and Enrichment Strategies from Complex Matrices

The analysis of this compound, a volatile organic compound (VOC), from complex matrices such as food, beverages, and environmental samples presents a significant challenge due to its low concentration and the presence of interfering compounds. unicam.it Therefore, effective sample preparation and enrichment are crucial steps to isolate and concentrate this compound prior to instrumental analysis, typically gas chromatography-mass spectrometry (GC-MS). unicam.it

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds. unicam.it In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including this compound, partition between the sample matrix, the headspace, and the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a GC for thermal desorption and analysis.

Key parameters that are optimized for the HS-SPME of aldehydes from complex matrices include the choice of fiber coating, extraction time and temperature, and the addition of salt to the sample matrix to enhance the release of volatile compounds. unicam.it For the analysis of volatile compounds in meat, a Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (B3030410) (DVB/C-WR/PDMS) fiber has been shown to be effective. unicam.it The optimization of these parameters is critical for achieving high sensitivity and reproducibility.

Stir Bar Sorptive Extraction (SBSE) is another powerful enrichment technique that offers a larger volume of extraction phase compared to SPME, leading to higher recovery and sensitivity for many analytes. unirioja.es In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to stir the sample. unirioja.es During stirring, analytes are extracted into the PDMS coating. Following extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed in a thermal desorption unit coupled to a GC-MS.

The efficiency of SBSE is influenced by factors such as the sample volume, stirring speed, extraction time, and the physicochemical properties of the analyte, such as its octanol-water partition coefficient (Kow). unirioja.es The PDMS coating is particularly effective for the extraction of non-polar compounds. unirioja.es

Dispersive Liquid-Liquid Microextraction (DLLME) can be used as a pre-treatment step before HS-SPME to mitigate matrix effects, especially in solid samples. nih.gov In this procedure, the analyte is first extracted from the solid matrix into a suitable solvent. Then, a small volume of this extraction solvent is rapidly injected into an aqueous phase along with a disperser solvent, creating a cloudy solution of fine droplets. The analyte is enriched in these droplets, which are then collected by centrifugation and subjected to further analysis. This approach has been shown to improve the sensitivity of HS-SPME/GC-MS analysis for flavor compounds in complex food matrices. nih.gov

The table below summarizes typical parameters for these extraction techniques, derived from studies on volatile compounds in complex matrices.

TechniqueKey ParametersTypical Values/Conditions for Volatile AldehydesAdvantagesDisadvantages
HS-SPMEFiber Coating, Extraction Time, Extraction Temperature, Salt AdditionDVB/CAR/PDMS; 20-60 min; 40-60 °C; Saturated NaCl solutionSolvent-free, simple, automatableLimited extraction phase volume, potential for fiber damage
SBSECoating Material, Stirring Speed, Extraction Time, Sample VolumePDMS; 500-1500 rpm; 30-120 min; 10-100 mLHigh enrichment factor, high sensitivityLonger extraction times, potential for carryover
DLLME (pre-treatment)Extraction Solvent, Disperser Solvent, Sample pH, Centrifugation SpeedDichloromethane (B109758), Acetone; Adjusted based on analyte; >3000 rpmReduces matrix effects, enhances sensitivityRequires solvents, multi-step process

Method Validation, Sensitivity, and Reproducibility

The validation of an analytical method is essential to ensure that it is fit for its intended purpose. For the quantitative analysis of this compound, a comprehensive validation should assess several key performance characteristics.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by analyzing a series of standard solutions at different concentrations and performing a linear regression analysis. A coefficient of determination (R²) close to 1.0 is indicative of good linearity. For the analysis of volatile compounds in food, R² values greater than 0.99 are generally considered acceptable. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable precision and accuracy. It is often estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is commonly determined as the concentration that yields a signal-to-noise ratio of 10:1. For flavor enhancers in seafood, LOQ values in the low µg/kg range have been reported using advanced extraction techniques. nih.gov

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision) is the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision) expresses the variation within a single laboratory over a longer period, with different analysts and equipment. For the analysis of volatile compounds, RSD values below 20% are often considered acceptable.

Accuracy is the closeness of the agreement between the mean of a large number of test results and the true or accepted reference value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries in the range of 70-120% are generally considered satisfactory for trace analysis in complex matrices.

Reproducibility is the precision between laboratories and is a measure of the robustness of the method. While challenging to establish for non-standardized methods, it is a critical parameter for method transferability.

The following table provides a summary of typical validation parameters for the analysis of volatile aldehydes in complex matrices.

Validation ParameterTypical Acceptance CriteriaMethod of Determination
Linearity (R²)> 0.99Analysis of calibration standards at multiple concentrations
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3Analysis of low-level standards or spiked samples
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10Analysis of low-level standards or spiked samples
Precision (RSD)< 20%Replicate analysis of spiked samples (intra- and inter-day)
Accuracy (Recovery)70 - 120%Analysis of spiked blank matrix samples
ReproducibilityMethod-dependentInter-laboratory comparison studies

Applications of 5 Methylhex 2 Enal As a Chemical Building Block

Role in Complex Organic Molecule Synthesis

The utility of 5-Methylhex-2-enal in the synthesis of complex organic molecules stems from its ability to undergo a variety of carbon-carbon bond-forming reactions. As an α,β-unsaturated aldehyde, it readily engages with nucleophiles at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). masterorganicchemistry.com This reactivity is fundamental to chain extension and the introduction of new functional groups.

Organocatalysis, in particular, has emerged as a powerful tool to control the reactivity of α,β-unsaturated aldehydes. Chiral secondary amines can activate these substrates through the formation of a reactive iminium ion intermediate, facilitating highly stereoselective additions. acs.org

A significant example of its application is in the asymmetric synthesis of biologically active molecules. In a concise synthesis of Pregabalin, a drug used to treat epilepsy and neuropathic pain, (E)-5-methylhex-2-enal serves as the starting Michael acceptor. researchgate.net The organocatalyzed asymmetric Michael addition of nitromethane (B149229) to this compound proceeds smoothly to create a key chiral intermediate in 68% yield and with high enantioselectivity (91% ee). researchgate.net This reaction establishes a critical stereocenter and installs a nitro group, which can be further transformed into the required amine of the final product.

Furthermore, the aldehyde functionality allows for participation in aldol (B89426) reactions. A related compound, 5-methylhex-4-enal, was used in a highly diastereoselective aldol reaction with a glycolate (B3277807) oxazolidinone to produce a key fragment for the total synthesis of the marine natural product Sclerophytin F. gla.ac.uk This highlights the general utility of this class of aldehydes in building complex stereochemical arrays found in natural products.

Table 1: Key Synthetic Reactions of this compound for Complex Molecule Construction

Reaction TypeReagent/Catalyst TypeProduct TypeSignificance
Michael Addition Nucleophiles (e.g., Nitromethane, Thiols, Enolates) with Organocatalyst (e.g., Diphenylprolinol silyl (B83357) ether)1,5-Dicarbonyl compounds or equivalentsForms a new C-C bond at the β-position, often with high stereocontrol. masterorganicchemistry.comresearchgate.net
Aldol Condensation Ketone or Aldehyde Enolatesβ-Hydroxy aldehyde/ketoneForms a new C-C bond at the carbonyl carbon, creating a key functional group for further elaboration. gla.ac.uk
Diels-Alder Reaction Conjugated DienesSubstituted CyclohexenesActs as a dienophile to construct six-membered rings, a common core in many natural products.

Precursor for Advanced Chemical Entities and Derivatives

This compound is a versatile precursor that can be readily converted into a range of other functionalized molecules. These derivatives serve as important intermediates for pharmaceuticals, agrochemicals, and flavor and fragrance compounds.

Standard functional group interconversions can be applied to modify the aldehyde.

Reduction of the aldehyde group yields the corresponding allylic alcohol, 5-methylhex-2-en-1-ol . This alcohol is a valuable intermediate itself, for instance, in the synthesis of various esters used as aroma chemicals. google.com A patent describes the synthesis of (E)-5-methylhex-2-enyl acetate (B1210297) from the corresponding alcohol. google.com

Oxidation of the aldehyde provides the corresponding carboxylic acid, 5-methylhex-2-enoic acid .

Conjugate addition leads to more complex derivatives. As previously noted, the addition of nitromethane yields the chiral aldehyde (R)-5-methyl-3-(nitromethyl)hexanal , a direct precursor in a synthesis of Pregabalin. researchgate.net

Table 2: Selected Chemical Entities and Derivatives from this compound

Starting MaterialReactionProductChemical Class of Product
This compoundReduction (e.g., with NaBH₄)5-Methylhex-2-en-1-olAllylic Alcohol
This compoundOxidation (e.g., with Ag₂O)5-Methylhex-2-enoic acidUnsaturated Carboxylic Acid
This compoundAsymmetric Michael Addition with Nitromethane(R)-5-Methyl-3-(nitromethyl)hexanalChiral Nitro-aldehyde researchgate.net
5-Methylhex-2-en-1-olEsterification with Acetic Anhydride(E)-5-Methylhex-2-enyl acetateEster google.com

Integration into Reaction Cascades and Multi-Component Reactions

The structural motifs within this compound make it an ideal component for reaction cascades and multi-component reactions (MCRs). These processes, where multiple chemical transformations occur in a single pot, are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. researchgate.net

The α,β-unsaturated aldehyde functionality is a cornerstone of many powerful cascade sequences. researchgate.net Typically, the cascade is initiated by a Michael addition of a nucleophile to the β-carbon. The resulting enolate intermediate is then poised to react in an intramolecular fashion or with another electrophile present in the reaction mixture.

Research has detailed numerous organocatalytic domino reactions using α,β-unsaturated aldehydes as the key substrate. nih.govdiva-portal.org For example, a three-component reaction can be designed where a thiol first adds to the iminium-activated aldehyde, and the resulting enamine intermediate is then trapped by an electrophile, such as an aminating agent, to generate complex amino-thiol products with excellent stereocontrol. acs.orgnih.govdiva-portal.org Other established cascades include Michael addition-intramolecular aldol cyclizations, which are used to form highly substituted carbocyclic frameworks. researchgate.net

While specific literature detailing a full cascade sequence starting with this compound is not prevalent, its established reactivity as a Michael acceptor and its participation in aldol reactions confirm its suitability for such transformations. researchgate.netgla.ac.uk Its role as an electrophilic partner in these one-pot processes allows for the rapid and controlled construction of valuable carbocyclic and heterocyclic scaffolds. researchgate.net

Future Research Directions and Sustainable Chemistry Considerations

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis of α,β-unsaturated aldehydes often involves methods like aldol (B89426) condensation or the oxidation of corresponding alcohols. vulcanchem.comvulcanchem.com For 5-Methylhex-2-enal, this could involve the oxidation of 5-Methylhex-2-en-1-ol using reagents like pyridinium (B92312) chlorochromate (PCC). vulcanchem.com However, these classical methods frequently rely on stoichiometric, and often hazardous, reagents and may require significant energy input and solvent use. The development of green chemistry approaches is crucial for the sustainable production of this compound and related compounds.

Future research should prioritize the following:

Catalytic and Biocatalytic Methods: Investigating the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally friendly alternative for both the oxidation and condensation steps under mild conditions.

Solvent-Free or Green Solvent Reactions: Exploring synthesis under solvent-free conditions or in green solvents (e.g., water, supercritical CO₂, ionic liquids) can drastically reduce the environmental impact. researchgate.net Research into asymmetric catalysis in solvent-free environments for similar compounds has shown promise. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate by-products.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable bio-based starting materials rather than petroleum-based precursors would represent a significant advance in sustainability.

Expanded Exploration of Biological Roles and Interactions (Non-Clinical)

While some analogs of this compound are recognized as flavoring agents vulcanchem.comagrinfo.eu, and related compounds have been identified in plant essential oils and fermented foods benchchem.commdpi.comnewswise.com, the specific biological roles of this compound itself remain largely unexplored. A deeper investigation into its function in natural systems could reveal novel applications.

Key areas for future non-clinical research include:

Pheromonal and Allelochemical Activity: Many short-chain aldehydes function as signaling molecules (pheromones) in insects or as allelochemicals in plant defense or communication. Screening this compound for such activities could uncover its ecological significance and potential applications in agriculture as a pest management tool.

Flavor and Aroma Chemistry: The structure of this compound, an α,β-unsaturated aldehyde, is common among compounds contributing to the aroma and flavor of various foods. vulcanchem.comnewswise.com Systematic studies could correlate its structural features with specific sensory profiles, potentially leading to its use as a bio-based flavoring agent. Research has already characterized the aroma profiles of structurally similar compounds like 2-isopropyl-5-methylhex-2-enal, which is found in malted barley and coffee beans. chemdad.com

Interactions with Biomolecules: The reactivity of the α,β-unsaturated aldehyde functional group suggests it can interact with biological nucleophiles, such as amino acid residues in proteins. nih.gov Non-clinical studies could explore these interactions to understand its metabolic fate in various organisms and its role in biochemical pathways, for instance, in the context of plant biochemistry. benchchem.com

Advancements in High-Throughput Screening for Reactivity Profiling

Understanding the reactivity of this compound is key to unlocking its synthetic potential. High-Throughput Experimentation (HTE) offers a powerful tool to rapidly map its chemical behavior. acs.orgresearchgate.net HTE allows for the simultaneous screening of numerous reactions, varying catalysts, solvents, and other parameters, which accelerates the discovery of optimal reaction conditions and novel transformations. acs.orgresearchgate.netresearchgate.net

Future work in this area should focus on:

Comprehensive Reaction Screening: Applying HTE to screen the reactivity of this compound against a large library of reactants. This could include various nucleophiles, dienes for cycloaddition reactions, and partners for multicomponent reactions. Such screens have been successfully used to study Diels-Alder reactions of other α,β-unsaturated aldehydes. researchgate.net

Catalyst Discovery: Using HTE to identify novel and more efficient catalysts for known transformations of this compound, such as asymmetric hydrogenations or conjugate additions. acs.org This empirical approach can uncover unexpected catalyst performance that might not be predicted by rational design alone.

Profiling Carbonyl Reactivity: Employing specialized high-throughput assays, such as fluorimetric methods, to quickly assess the reactivity of the aldehyde group, particularly its susceptibility to scavenging by various agents. nih.gov This provides crucial data on the compound's stability and potential interactions in complex chemical environments.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, retrosynthetic pathways, and optimal reaction conditions with increasing accuracy. mi-6.co.jpnih.govengineering.org.cn These data-driven approaches can significantly reduce the experimental effort required to develop new synthetic methods and applications for this compound.

Key opportunities for integration include:

Yield and Outcome Prediction: Training ML models on large reaction databases to predict the yield and major products of reactions involving this compound. researchgate.net Models have already been developed to forecast the yields of condensation reactions with aldehydes, demonstrating the feasibility of this approach. researchgate.net

Condition Recommendation: Utilizing neural network models to suggest the most suitable catalysts, solvents, and temperatures for a desired transformation of this compound. nih.gov This can bypass extensive and time-consuming experimental optimization.

De Novo Pathway Design: Applying template-free ML models, such as Graph Neural Networks or Transformers, to predict novel reactions and synthetic routes for this compound that are not based on known reaction templates. mi-6.co.jp This has the potential to uncover truly innovative chemistry and accelerate the discovery of new derivatives with valuable properties. By combining chemical knowledge with AI, researchers can better understand the factors governing reactivity and selectivity. eurekalert.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Methylhex-2-enal, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Reduction of α,β-unsaturated ketones : this compound can be synthesized via selective reduction of 5-methylhex-2-enone using agents like sodium borohydride (NaBH₄) in ethanol at 0–5°C. However, over-reduction to the saturated alcohol is a common side reaction.

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under low-pressure H₂ gas (1–2 atm) in THF can achieve partial reduction, but precise control of reaction time and catalyst loading is critical to avoid over-hydrogenation .

  • Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) is recommended for isolating the aldehyde, with purity assessed via GC-MS (e.g., using a DB-5MS column, He carrier gas) .

    Synthesis Method Reagents/Conditions Yield (%) Common Impurities
    NaBH₄ ReductionNaBH₄, EtOH, 0–5°C65–755-Methylhexanol
    Catalytic HydrogenationPd/C, H₂, THF50–60Hexane derivatives

Q. How can researchers characterize this compound’s structural and spectroscopic properties?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 9.48 (d, J = 7.8 Hz, aldehyde H), δ 5.85–5.91 (m, α,β-unsaturated H), δ 2.15 (m, methyl branching) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1620 cm⁻¹ (C=C stretch) confirms the α,β-unsaturated aldehyde moiety .
  • GC-MS : Retention index (RI) comparison against NIST databases (e.g., RI = 985 on DB-5 column) ensures compound identification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

  • Contradiction Analysis Framework :

Contextualize Experimental Conditions : Compare literature data for solvent effects (e.g., stabilization in anhydrous ether vs. decomposition in aqueous media) .

Assess Instrumental Variability : Differences in GC column polarity (e.g., DB-5 vs. HP-INNOWAX) can alter retention times, leading to misidentification .

Replicate Key Studies : Reproduce conflicting results under controlled humidity and temperature to isolate degradation pathways (e.g., aldehyde oxidation to carboxylic acid under O₂ exposure) .

  • Case Example : Discrepancies in thermal stability may arise from trace metal contaminants (e.g., Fe³⁺) accelerating decomposition. Chelating agents (EDTA) can mitigate this .

Q. How do structural analogs (e.g., 5-Methylhex-2-enol) differ in reactivity, and what implications do these differences have for experimental design?

  • Comparative Analysis :

  • Redox Behavior : The α,β-unsaturated aldehyde group in this compound is more electrophilic than the alcohol in 5-Methylhex-2-enol, enabling faster nucleophilic additions (e.g., Grignard reactions) .
  • Stability : The aldehyde oxidizes readily, requiring inert atmospheres (N₂/Ar) for long-term storage, whereas the alcohol is stable under ambient conditions .
    • Experimental Implications :
  • Use stabilizers like BHT (butylated hydroxytoluene) for aldehyde storage.
  • Prioritize kinetic studies over thermodynamic assays due to the compound’s propensity for side reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Safety Measures :

  • Ventilation : Use fume hoods to avoid inhalation exposure (P264: "Wash hands thoroughly after handling") .
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats (P280) .
  • Spill Management : Absorb spills with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (P501) .
    • Emergency Response :
  • Eye Contact : Rinse with water for 15 minutes (P305+P351+P338) .
  • Ingestion : Seek immediate medical attention; do NOT induce vomiting (P301+P310) .

Data-Driven Research Questions

Q. How can researchers systematically analyze existing literature on this compound to identify gaps or biases?

  • Literature Review Methodology :

Database Search : Use SciFinder and PubMed with keywords: "this compound synthesis," "reactivity," "spectral data." Exclude patents and non-peer-reviewed sources .

05 文献检索Literature search for meta-analysis
02:58

Meta-Analysis : Tabulate reported yields, reaction conditions, and analytical methods to identify inconsistencies (e.g., higher yields in anhydrous vs. protic solvents) .

Bias Mitigation : Cross-validate data against authoritative sources (NIST Chemistry WebBook, PubChem) to filter low-quality studies .

Q. What advanced computational methods predict the environmental or biological behavior of this compound?

  • In Silico Approaches :

  • QSAR Modeling : Predict biodegradation pathways using EPI Suite™ (EPA-developed software) to estimate half-life in soil/water .
  • Docking Studies : Simulate interactions with enzymes (e.g., aldehyde dehydrogenase) to anticipate metabolic fate in biological systems .
    • Limitations : Computational models may underestimate steric effects due to the compound’s branched methyl group, necessitating experimental validation .

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